(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid
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Overview
Description
The compound (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0{2,10.0{5,90^{14,18]icosane-5-carboxylic acid is a complex organic molecule characterized by its unique pentacyclic structure This compound is notable for its multiple chiral centers and the presence of various functional groups, including a carboxylic acid and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0{2,10.0{5,9.0^{14,18]icosane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the carboxylic acid and ketone groups through oxidation and other functional group transformations.
Chiral Resolution: Separation of the desired stereoisomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carboxylic acid group to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of a dicarboxylic acid.
Reduction: Formation of an alcohol.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving carboxylic acids and ketones.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, potentially inhibiting their function. The ketone group can participate in redox reactions, altering the redox state of the cellular environment. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Properties
IUPAC Name |
1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDCZUBEFGYVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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